[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride
Overview
Description
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain amine oxidases, which are enzymes that catalyze the oxidation of amines . These interactions can lead to changes in the biochemical pathways involving these enzymes, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to alterations in gene expression patterns . These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amine oxidases, influencing the metabolic flux and levels of various metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also influence its overall activity and effectiveness in different cellular contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles or compartments within the cell . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects effectively.
Properties
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2;/h3-4,7H,5-6,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKZICTZDEEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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